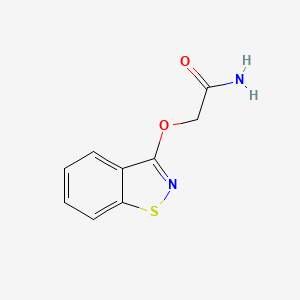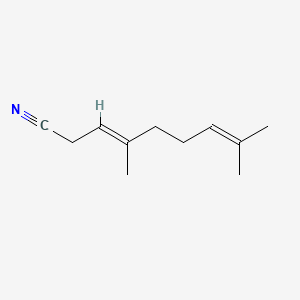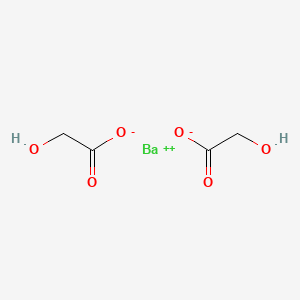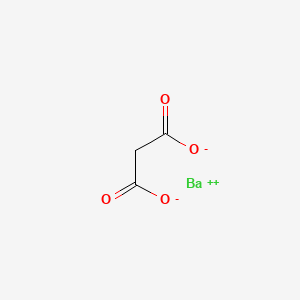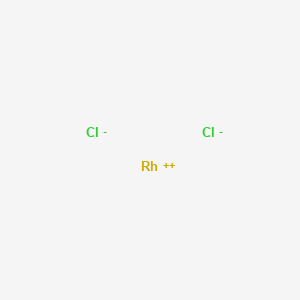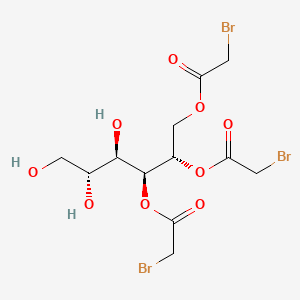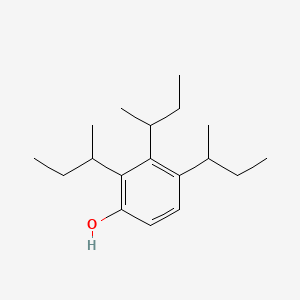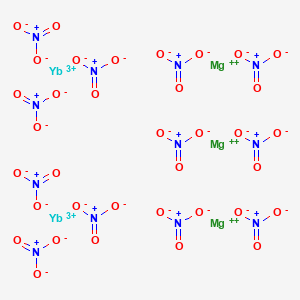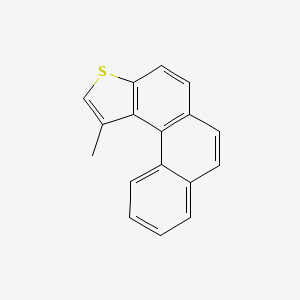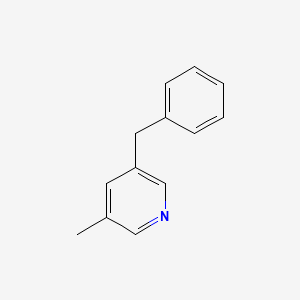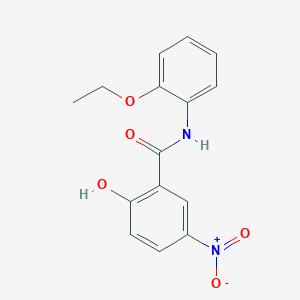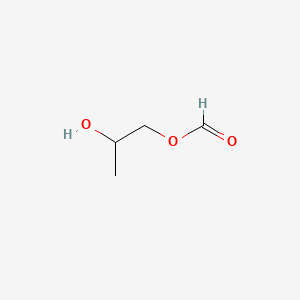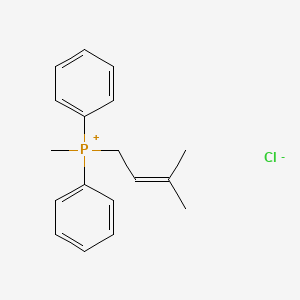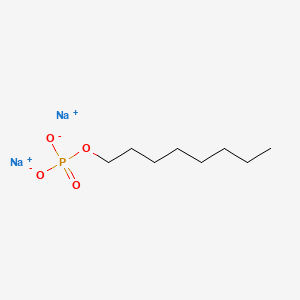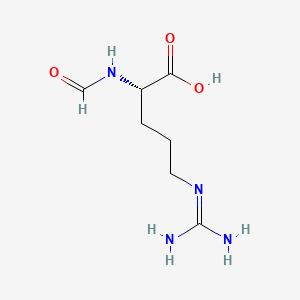
N2-Formyl-L-arginine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-Formyl-L-arginine is a derivative of the amino acid L-arginine. It is characterized by the presence of a formyl group attached to the nitrogen atom at the second position of the arginine molecule. The molecular formula of this compound is C7H14N4O3, and it has a molecular weight of 202.21 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of formic acid as the formylating agent under mild conditions . The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the product is purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of N2-Formyl-L-arginine may involve more scalable and efficient methods, such as the use of continuous flow reactors or biocatalytic processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents .
Análisis De Reacciones Químicas
Types of Reactions
N2-Formyl-L-arginine can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: N2-Carboxyl-L-arginine.
Reduction: N2-Hydroxymethyl-L-arginine.
Substitution: N2-Substituted-L-arginine derivatives.
Aplicaciones Científicas De Investigación
N2-Formyl-L-arginine has several applications in scientific research:
Biochemistry: It is used as a reagent for studying protein synthesis and enzyme activity.
Industry: It is used in the production of specialized chemicals and pharmaceuticals.
Mecanismo De Acción
N2-Formyl-L-arginine exerts its effects primarily through its interaction with nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO). The formyl group enhances the binding affinity of the compound to the enzyme, leading to increased NO production. This, in turn, affects various physiological processes, including vasodilation, immune response, and neurotransmission .
Comparación Con Compuestos Similares
Similar Compounds
- N2-Succinyl-L-arginine
- N2-Acetyl-L-arginine
- N2-Benzoyl-L-arginine
Uniqueness
N2-Formyl-L-arginine is unique due to its specific interaction with nitric oxide synthase, which distinguishes it from other N2-substituted arginine derivatives. Its formyl group provides distinct chemical reactivity and biological activity, making it a valuable compound for research and therapeutic applications .
Propiedades
Número CAS |
93964-76-2 |
|---|---|
Fórmula molecular |
C7H14N4O3 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
(2S)-5-(diaminomethylideneamino)-2-formamidopentanoic acid |
InChI |
InChI=1S/C7H14N4O3/c8-7(9)10-3-1-2-5(6(13)14)11-4-12/h4-5H,1-3H2,(H,11,12)(H,13,14)(H4,8,9,10)/t5-/m0/s1 |
Clave InChI |
MBDCBOQSTZRKJP-YFKPBYRVSA-N |
SMILES isomérico |
C(C[C@@H](C(=O)O)NC=O)CN=C(N)N |
SMILES canónico |
C(CC(C(=O)O)NC=O)CN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


